![molecular formula C22H21F3N2S B2920157 2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226455-70-4](/img/structure/B2920157.png)
2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Description
2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme EZH2. EZH2 is a histone methyltransferase that plays a critical role in the regulation of gene expression through epigenetic modifications. CPI-1205 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Scientific Research Applications
Novel Imidazole Derivatives for Antimicrobial Activity
Imidazole derivatives have been synthesized and characterized for their potential antimicrobial activities. A study highlighted the antibacterial efficacy of novel imidazole compounds against both gram-positive and gram-negative bacteria. The research combined experimental techniques and computational studies to predict the reactive properties and molecular interactions of these compounds with proteins, suggesting possible inhibitory activities against specific bacterial strains (Smitha et al., 2018).
Electrogenerated Chemiluminescence for Sensing Applications
Research into iridium complexes with imidazole-based ligands has explored their potential in electrogenerated chemiluminescence (ECL), a technique valuable in analytical chemistry, particularly for sensing applications. These complexes show promise due to their intense photoluminescence and ability to undergo ligand-based reductions, which could be harnessed for developing sensitive detection methods for various analytes (Stringer et al., 2014).
Corrosion Inhibition for Metal Protection
Imidazole derivatives have demonstrated effectiveness as corrosion inhibitors for metals in various environments. Studies have shown that these compounds can significantly enhance the corrosion resistance of metals like copper in chloride media by promoting strong adsorption onto the metal surface, thereby preventing corrosion. This application is crucial in industries where metal durability and longevity are essential (Ćurković et al., 2010; Gašparac et al., 2000).
Catalysts in Organic Synthesis
Imidazole and its derivatives serve as catalysts in various organic reactions, offering pathways to synthesize complex organic molecules efficiently. Their role in catalyzing the synthesis of other imidazole derivatives under solvent-free conditions demonstrates their versatility and potential for green chemistry applications, contributing to more environmentally friendly and sustainable chemical processes (Le Phuong et al., 2017).
Water-Soluble Ligands for Ruthenium-Catalyzed Hydrogenations
Derivatives of imidazole have been developed as water-soluble ligands for ruthenium-catalyzed hydrogenation reactions. These ligands offer improved solubility in water, which is desirable for catalytic processes that require or benefit from aqueous media. Such advancements are crucial for the development of more efficient and environmentally benign catalytic systems (Krogstad et al., 2011).
properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2S/c1-15-9-11-16(12-10-15)20-14-26-21(28-19-7-2-3-8-19)27(20)18-6-4-5-17(13-18)22(23,24)25/h4-6,9-14,19H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECPIDVSPYOISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole |
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